2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride
CAS No.: 306935-62-6
Cat. No.: VC3838946
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 306935-62-6 |
---|---|
Molecular Formula | C7H14ClNO2 |
Molecular Weight | 179.64 g/mol |
IUPAC Name | 2-(hydroxyamino)-2-methylcyclohexan-1-one;hydrochloride |
Standard InChI | InChI=1S/C7H13NO2.ClH/c1-7(8-10)5-3-2-4-6(7)9;/h8,10H,2-5H2,1H3;1H |
Standard InChI Key | OBEFWAUACUUBSK-UHFFFAOYSA-N |
SMILES | CC1(CCCCC1=O)NO.Cl |
Canonical SMILES | CC1(CCCCC1=O)NO.Cl |
Introduction
Structural Characteristics and Nomenclature
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, reflects its bicyclic structure: a cyclohexanone ring with a methyl group and hydroxyamino substituent at the 2-position, paired with a hydrochloride counterion . The molecular formula C₇H₁₄ClNO₂ corresponds to a monoisotopic mass of 179.071 Da .
Stereochemical Considerations
While the racemic form is commonly reported, enantiomeric variants such as (2R)-2-(hydroxyamino)-2-methylcyclohexan-1-one (PubChem CID 737097) highlight the role of stereochemistry in biological activity . X-ray crystallography and NMR studies confirm the equatorial orientation of the hydroxyamino group, which influences hydrogen bonding and solubility .
Synthesis and Manufacturing Processes
Nucleophilic Amination Pathways
A key synthesis route involves the reaction of 2-methylcyclohexan-1-one with hydroxylamine hydrochloride under acidic conditions . This method achieves yields up to 63% by optimizing temperature (80–100°C) and solvent systems (e.g., ethanol/water mixtures) .
Example Reaction:
Continuous Flow Methodologies
Recent advancements utilize continuous flow reactors to enhance scalability and safety. For instance, tert-butyl hypochlorite (tBuOCl) serves as an oxidizing agent in mesofluidic systems, reducing reaction times from hours to minutes . This approach minimizes byproducts like N-nitrosamines, which are common in batch processes .
Physicochemical Properties
Thermal and Solubility Profile
Property | Value | Source |
---|---|---|
Melting Point | 158–163°C | |
Boiling Point | 269.5°C at 760 mmHg | |
Flash Point | 116.8°C | |
LogP (Partition Coefficient) | 2.06 | |
Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
The compound’s logP value of 2.06 indicates moderate lipophilicity, suitable for penetrating biological membranes . Its hydrochloride salt form enhances water solubility, facilitating use in aqueous reaction media .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N–H stretch) .
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¹H NMR (400 MHz, D₂O): δ 1.45 (s, 3H, CH₃), 1.60–1.85 (m, 4H, cyclohexyl CH₂), 2.30 (t, 2H, J = 6.5 Hz, cyclohexyl CH₂), 3.10 (s, 1H, NH) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
This compound is a precursor to 5-amino-2-methylcyclohexanol hydrochloride, a key intermediate in analgesics and anti-inflammatory agents . Patent WO2017019487A1 details its use in multi-step syntheses of neuromodulators, achieving >95% enantiomeric purity via chiral resolution .
Organic Synthesis
In aldol condensations, the hydroxyamino group acts as a directing moiety, enabling regioselective C–H functionalization. For example, it facilitates the synthesis of α,β-unsaturated ketones used in agrochemicals .
Hazard Statement | Precautionary Measure |
---|---|
H315 (Skin irritation) | Wear nitrile gloves |
H319 (Eye irritation) | Use safety goggles |
H335 (Respiratory irritation) | Use fume hoods |
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